- Preparation of spiro-acridine derivatives for organic electronic element, Korea, , ,

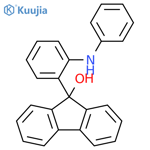

Cas no 92638-81-8 (10H-Spiro[acridine-9,9'-fluorene])

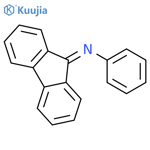

![10H-Spiro[acridine-9,9'-fluorene] structure](https://es.kuujia.com/scimg/cas/92638-81-8x500.png)

92638-81-8 structure

Nombre del producto:10H-Spiro[acridine-9,9'-fluorene]

Número CAS:92638-81-8

MF:C25H17N

Megavatios:331.409186124802

MDL:MFCD29919320

CID:2950670

PubChem ID:13293439

10H-Spiro[acridine-9,9'-fluorene] Propiedades químicas y físicas

Nombre e identificación

-

- 10H-Spiro[acridine-9,9'-fluorene]

- Spiro[10H-acridine-9,9'-fluorene]

- spiro[acridine-9,9'-fluorene]

- 10H-spiro[acridine-9,9-fluorene]

- 10H-Spiro(acridine-9,9′-fluorene)

- 10H-Spiro[acridine-9,9′-fluorene]

- 92638-81-8

- C25H17N

- DB-191040

- S0984

- C16731

- AKOS027325485

- AS-63542

- SY282019

- AC-33533

- SCHEMBL18314522

- MFCD29919320

- 10H-Spiro[acridine-9,9 inverted exclamation mark -fluorene]

- Spiro[acridine-9(10H),9'-[9H]fluorene]

- CS-0141555

-

- MDL: MFCD29919320

- Renchi: 1S/C25H17N/c1-3-11-19-17(9-1)18-10-2-4-12-20(18)25(19)21-13-5-7-15-23(21)26-24-16-8-6-14-22(24)25/h1-16,26H

- Clave inchi: GFOZRCASAHKFFT-UHFFFAOYSA-N

- Sonrisas: C1C=C2NC3C(C4(C5C(=CC=CC=5)C5C4=CC=CC=5)C2=CC=1)=CC=CC=3

Atributos calculados

- Calidad precisa: 331.136099547g/mol

- Masa isotópica única: 331.136099547g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 26

- Cuenta de enlace giratorio: 0

- Complejidad: 480

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 6.3

- Superficie del Polo topológico: 12

Propiedades experimentales

- Denso: 1.30±0.1 g/cm3 (20 ºC 760 Torr),

- Punto de ebullición: 500.5±50.0 °C at 760 mmHg

- Punto de inflamación: 277.8±25.6 °C

- Disolución: Insuluble (3.6E-5 g/L) (25 ºC),

- Presión de vapor: 0.0±1.3 mmHg at 25°C

10H-Spiro[acridine-9,9'-fluorene] Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P108

- Instrucciones de Seguridad: H303+H313+H110

- Condiciones de almacenamiento:(BD318017)

10H-Spiro[acridine-9,9'-fluorene] PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A197840-5g |

10H-Spiro[acridine-9,9'-fluorene] |

92638-81-8 | 98% | 5g |

$154.0 | 2025-02-19 | |

| eNovation Chemicals LLC | D634838-1g |

10H-spiro[acridine-9,9'-fluorene] |

92638-81-8 | 97% | 1g |

$650 | 2024-06-05 | |

| eNovation Chemicals LLC | D954815-25g |

Spiro[acridine-9(10H),9'-[9H]fluorene] |

92638-81-8 | 98% | 25g |

$505 | 2024-06-07 | |

| abcr | AB539165-1 g |

10H-Spiro[acridine-9,9'-fluorene]; . |

92638-81-8 | 1g |

€243.60 | 2023-07-11 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | S0984-1G |

10H-Spiro[acridine-9,9'-fluorene] |

92638-81-8 | 98.0%(LC&N) | 1G |

1490.0CNY | 2021-07-14 | |

| Cooke Chemical | BD2714645-250mg |

10H-Spiro[acridine-9,9'-fluorene] |

92638-81-8 | 98% | 250mg |

RMB 156.00 | 2025-02-21 | |

| Alichem | A289000048-250mg |

10H-spiro[acridine-9,9'-fluorene] |

92638-81-8 | 95% | 250mg |

$680.00 | 2023-08-31 | |

| Alichem | A289000048-1g |

10H-spiro[acridine-9,9'-fluorene] |

92638-81-8 | 95% | 1g |

$1685.00 | 2023-08-31 | |

| eNovation Chemicals LLC | D954815-5g |

Spiro[acridine-9(10H),9'-[9H]fluorene] |

92638-81-8 | 98% | 5g |

$185 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212195-25g |

10H-Spiro[acridine-9,9'-fluorene] |

92638-81-8 | 98% | 25g |

¥8467.00 | 2024-04-25 |

10H-Spiro[acridine-9,9'-fluorene] Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 3 h, 60 - 80 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Chloroform ; 3.5 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Potassium fluoride , 18-Crown-6 Solvents: Acetonitrile ; 24 h, 82 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Potassium fluoride , 18-Crown-6 Solvents: Acetonitrile ; 24 h, 82 °C

Referencia

- Method for preparing 10H-spiro[acridine-9,9'-fluorene] and its derivatives using imine compound, China, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 50 min, 0 °C

1.2 Reagents: Water ; rt

1.3 Reagents: Methanesulfonic acid Solvents: Chloroform ; 3 h, reflux

1.2 Reagents: Water ; rt

1.3 Reagents: Methanesulfonic acid Solvents: Chloroform ; 3 h, reflux

Referencia

- Luminescent materials having specific substituted heteraborin ring structures, delayed fluorescent materials, organic light emitting devices using them, and compounds for them, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Catalysts: p-Toluenesulfonic acid ; rt → 140 °C; 15 min, 140 °C

1.2 140 °C → 200 °C; 30 min, 200 °C

1.2 140 °C → 200 °C; 30 min, 200 °C

Referencia

- Preparation of substituted spiro acridine derivatives as OLED materials, China, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C

1.2 Solvents: Diethyl ether ; -78 °C; 5 h, -78 °C

1.3 Reagents: Sodium chloride Solvents: Water

1.4 Catalysts: Hydrochloric acid Solvents: Acetic acid ; 90 °C; 8 h, 90 °C → 117 °C

1.2 Solvents: Diethyl ether ; -78 °C; 5 h, -78 °C

1.3 Reagents: Sodium chloride Solvents: Water

1.4 Catalysts: Hydrochloric acid Solvents: Acetic acid ; 90 °C; 8 h, 90 °C → 117 °C

Referencia

- Intramolecular Hydrogen-bonding in Thermally Activated Delayed Fluorescence Emitters: Is There Evidence Beyond Reasonable Doubt?, Journal of Physical Chemistry Letters, 2022, 13(35), 8221-8227

Synthetic Routes 6

Condiciones de reacción

1.1 Catalysts: p-Toluenesulfonic acid ; 15 min, 150 °C

1.2 0.5 h, 150 °C → 200 °C

1.2 0.5 h, 150 °C → 200 °C

Referencia

- Versatile Direct Cyclization Constructs Spiro-acridan Derivatives for Highly Efficient TADF emitters, Angewandte Chemie, 2021, 60(22), 12376-12380

Synthetic Routes 7

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.2 3 h, rt

1.3 Reagents: Water

1.4 Catalysts: Methanesulfonic acid Solvents: Chloroform ; 2 h, reflux

1.2 3 h, rt

1.3 Reagents: Water

1.4 Catalysts: Methanesulfonic acid Solvents: Chloroform ; 2 h, reflux

Referencia

- Organic compound, and organic light-emitting display panel and organic light-emitting display device, China, , ,

Synthetic Routes 8

Condiciones de reacción

1.1 5 h, rt → 184 °C

1.2 20 h, 184 °C; cooled

1.3 Reagents: Water

1.2 20 h, 184 °C; cooled

1.3 Reagents: Water

Referencia

- Process for preparation of spirofluorene acridine compounds, China, , ,

Synthetic Routes 9

Condiciones de reacción

Referencia

- Aromatic heterocyclic delayed fluorescent compound and application in organic light-emitting diode device, China, , ,

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Methanesulfonic acid Solvents: Chloroform ; 30 min, rt; > 24 h, reflux

Referencia

- Organic compound, and organic light emitting diode and organic light emitting display device including the same, United States, , ,

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Tetrahydrofuran

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Tetrahydrofuran

Referencia

- Organic compound, organic light emitting diode and organic light emitting device having the compound, United States, , ,

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C

1.3 Reagents: Acetic acid , Hydrochloric acid

1.2 Solvents: Tetrahydrofuran ; -78 °C

1.3 Reagents: Acetic acid , Hydrochloric acid

Referencia

- Condensed cyclic compound and organic light-emitting device including the same, United States, , ,

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C

1.2 30 min, -78 °C; -78 °C → rt; overnight, rt

1.3 Reagents: Water

1.4 Reagents: Methanesulfonic acid Solvents: Chloroform ; 10 h, reflux; reflux → rt

1.5 Reagents: Sodium bicarbonate Solvents: Water ; 20 min, rt

1.2 30 min, -78 °C; -78 °C → rt; overnight, rt

1.3 Reagents: Water

1.4 Reagents: Methanesulfonic acid Solvents: Chloroform ; 10 h, reflux; reflux → rt

1.5 Reagents: Sodium bicarbonate Solvents: Water ; 20 min, rt

Referencia

- Highly efficient blue organic light-emitting diodes from pyrimidine-based thermally activated delayed fluorescence emitters, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2018, 6(9), 2351-2359

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.2 -78 °C; 12 h, -78 °C; -78 °C → rt

1.3 Reagents: Methanesulfonic acid ; 1 h, reflux; reflux → rt

1.4 Reagents: Water

1.2 -78 °C; 12 h, -78 °C; -78 °C → rt

1.3 Reagents: Methanesulfonic acid ; 1 h, reflux; reflux → rt

1.4 Reagents: Water

Referencia

- Organic compound, and application and organic electroluminescence device thereof, China, , ,

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.2 -78 °C; overnight, -78 °C → rt

1.3 Reagents: Methanesulfonic acid Solvents: Chloroform ; 10 h, reflux

1.2 -78 °C; overnight, -78 °C → rt

1.3 Reagents: Methanesulfonic acid Solvents: Chloroform ; 10 h, reflux

Referencia

- Preparation of polycyclic aromatic compounds for organic electroluminescent devices, China, , ,

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 4 h, -78 °C

1.2 30 min, -78 °C; 12 h, rt

1.3 Solvents: Water ; cooled

1.2 30 min, -78 °C; 12 h, rt

1.3 Solvents: Water ; cooled

Referencia

- Controllable construction of red thermally activated delayed fluorescence molecules based on a spiro-acridine donor, Physical Chemistry Chemical Physics, 2023, 25(2), 1032-1044

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.2 3 h, -78 °C → rt

1.3 Reagents: Water ; rt

1.4 Reagents: Methanesulfonic acid Solvents: Chloroform ; 2 h, reflux

1.2 3 h, -78 °C → rt

1.3 Reagents: Water ; rt

1.4 Reagents: Methanesulfonic acid Solvents: Chloroform ; 2 h, reflux

Referencia

- High efficiency pure blue thermally activated delayed fluorescence molecules having 10H-phenoxaborin and acridan units, Chemical Communications (Cambridge, 2015, 51(46), 9443-9446

Synthetic Routes 18

Condiciones de reacción

1.1 Reagents: Potassium fluoride , 18-Crown-6 Solvents: Acetonitrile ; 24 h, 81 °C

Referencia

- Synthesis of Benzo[b]fluoranthenes and Spiroacridines from Fluorene-Derived Alkenes and N-Arylimines via a Tandem Reaction with Benzynes, Organic Letters, 2019, 21(10), 3496-3500

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 12 h, -78 °C; -78 °C → rt

1.2 Reagents: Methanesulfonic acid ; reflux

1.3 Reagents: Water

1.2 Reagents: Methanesulfonic acid ; reflux

1.3 Reagents: Water

Referencia

- Preparation of boracyclic compounds for organic light-emitting element, World Intellectual Property Organization, , ,

10H-Spiro[acridine-9,9'-fluorene] Raw materials

- 9H-Fluoren-9-ol, 9-[2-(phenylamino)phenyl]-

- Benzenamine,N-9H-fluoren-9-ylidene-

- 9-Fluorenone

- 2-Bromo-N-phenylaniline

- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

10H-Spiro[acridine-9,9'-fluorene] Preparation Products

10H-Spiro[acridine-9,9'-fluorene] Proveedores

Amadis Chemical Company Limited

Miembros de la medalla de oro

(CAS:92638-81-8)10H-Spiro[acridine-9,9'-fluorene]

Número de pedido:A905488

Estado del inventario:in Stock/in Stock

Cantidad:25g/5g

Pureza:99%/99%

Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:20

Precio ($):1698.0/485.0

10H-Spiro[acridine-9,9'-fluorene] Literatura relevante

-

Xiang-Yang Liu,Yi-Jie Zhang,Xiyu Fei,Quan Ran,Man-Keung Fung,Jian Fan J. Mater. Chem. C 2019 7 1370

-

Hao Wu,Yi-Zhong Shi,Kai Wang,Jia Yu,Xiao-Hong Zhang Phys. Chem. Chem. Phys. 2023 25 2729

-

Min Sik Mun,Chan Hee Ryu,Hyunhee So,Mingi Kim,Ji Hye Lee,Hyonseok Hwang,Kang Mun Lee J. Mater. Chem. C 2020 8 16896

-

Cong Fan,Yonghua Chen,Zhongyin Liu,Zuoquan Jiang,Cheng Zhong,Dongge Ma,Jingui Qin,Chuluo Yang J. Mater. Chem. C 2013 1 463

-

Paramaguru Ganesan,Deng-Gao Chen,Jia-Ling Liao,Wei-Cheng Li,Yi-Ning Lai,Dian Luo,Chih-Hao Chang,Chang-Lun Ko,Wen-Yi Hung,Shun-Wei Liu,Gene-Hsiang Lee,Pi-Tai Chou,Yun Chi J. Mater. Chem. C 2018 6 10088

92638-81-8 (10H-Spiro[acridine-9,9'-fluorene]) Productos relacionados

- 779263-92-2(1-Propanone,2-amino-1-(3,4,5-trimethoxyphenyl)-)

- 1090802-36-0(1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate)

- 1105218-76-5(4-4-(2-methoxyphenyl)piperazine-1-carbonyl-N-phenyl-1,3-thiazol-2-amine)

- 1895184-48-1(1-(3-methoxypyridin-2-yl)-2-methylpropan-2-ol)

- 2228256-83-3(3-Amino-1-(4-methylthiophen-2-yl)cyclobutane-1-carboxylic acid)

- 1261997-58-3(2-Thiophenecarboxylic acid, 4-(4-carboxyphenyl)-)

- 107492-79-5((Z)-N-[1-(pyridin-4-yl)ethylidene]hydroxylamine)

- 2138527-98-5(3-(2,2-Difluoroethoxy)-4-methylcyclohexan-1-one)

- 1805245-23-1(5-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol)

- 1261726-88-8(4-Chloro-2-fluoro-6-(trifluoromethyl)pyrimidine)

Proveedores recomendados

atkchemica

(CAS:92638-81-8)10H-Spiro[acridine-9,9'-fluorene]

Pureza:95%+

Cantidad:1g/5g/10g/100g

Precio ($):Informe

Suzhou Senfeida Chemical Co., Ltd

(CAS:92638-81-8)10H-spiro[acridine-9,9'-fluorene]

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe